

1-Caffeoylquinic Acid (CAS No. 1241-87-8): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1-Caffeoylquinic acid

Cat. No.: B1247766

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Caffeoylquinic acid (1-CQA), a member of the hydroxycinnamic acid family, is a naturally occurring phenolic compound found in a variety of plant species. It is an ester of caffeic acid and quinic acid.[1] This document provides an in-depth technical overview of 1-CQA, encompassing its physicochemical properties, synthesis and extraction methodologies, biological activities with a focus on key signaling pathways, and analytical procedures. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Physicochemical Properties

1-Caffeoylquinic acid is a solid, appearing as a white to earthy yellow crystalline powder.[2][3][4] It is soluble in a range of organic solvents, including dimethyl sulfoxide (DMSO), methanol, ethanol, acetone, chloroform, dichloromethane, and ethyl acetate.[2][3][4][5] While it is also soluble in water, the solubility of caffeoylquinic acids generally decreases with an increasing number of caffeoyl groups due to increased lipophilicity.[3]

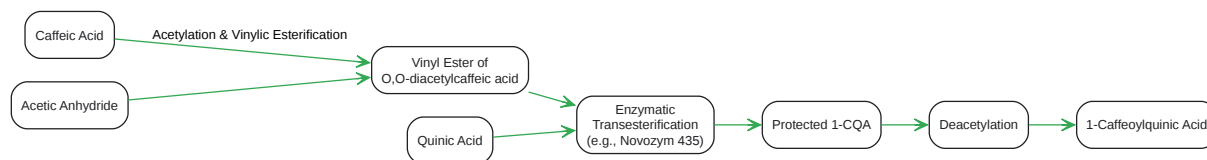
Property	Value	Reference(s)
CAS Number	1241-87-8	[2]
Molecular Formula	C ₁₆ H ₁₈ O ₉	[2]
Molecular Weight	354.31 g/mol	[6]
IUPAC Name	(1S,3R,4S,5R)-1-[[<i>(E)</i> -3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid	[1]
Synonyms	1-O-Caffeoylquinic acid, 1-CQA	[2]
Appearance	White to earthy yellow crystalline powder	[3][4]
Solubility in DMSO	250 mg/mL (705.60 mM)	[6]
Aqueous Solubility	Soluble	[3]
UV max	220, 247, 333 nm	[2]

Synthesis and Extraction

Chemical Synthesis

The chemical synthesis of caffeoylquinic acid isomers can be achieved through the esterification of a protected quinic acid derivative with a caffeic acid derivative. A general approach involves the enzymatic transesterification of a vinyl ester of O,O-diacetylcaffeic acid with quinic acid in a polar solvent.[7]

Illustrative Synthesis Workflow:



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Caption: General workflow for the chemical synthesis of **1-Caffeoylquinic acid**.

Extraction from Natural Sources

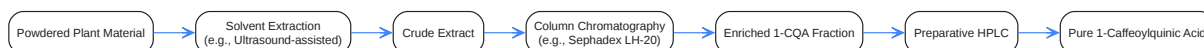
1-Caffeoylquinic acid can be extracted from various plant materials. Common sources include the flowers of *Lonicera japonica* (honeysuckle), leaves of *Vallaris glabra*, and forced chicory roots.^{[8][9][10]} The extraction process typically involves the use of polar solvents.

Experimental Protocol: Ultrasound-Assisted Extraction from *Artemisia umbrosa*^[11]

- Material Preparation: Grind the dried leaves or whole plant of *Artemisia umbrosa* into a fine powder.
- Extraction:
 - Mix 100g of the powdered plant material with a solvent mixture of methanol and acetone (4:1, v/v) at a solid-liquid ratio of 1:50 (w/w). The pH of the extraction solvent should be adjusted to 6.0.
 - Perform the extraction for 2 hours using an ultrasonic bath.
- Solid-Liquid Separation: Filter the mixture to separate the extract from the solid plant residue.
- Purification:
 - The crude extract can be further purified using column chromatography, such as with Sephadex LH-20, to yield fractions enriched in moncaffeoylquinic acids.

- For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed to isolate 1-CQA.

Extraction and Purification Workflow:



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Caption: General workflow for the extraction and purification of 1-CQA from plant sources.

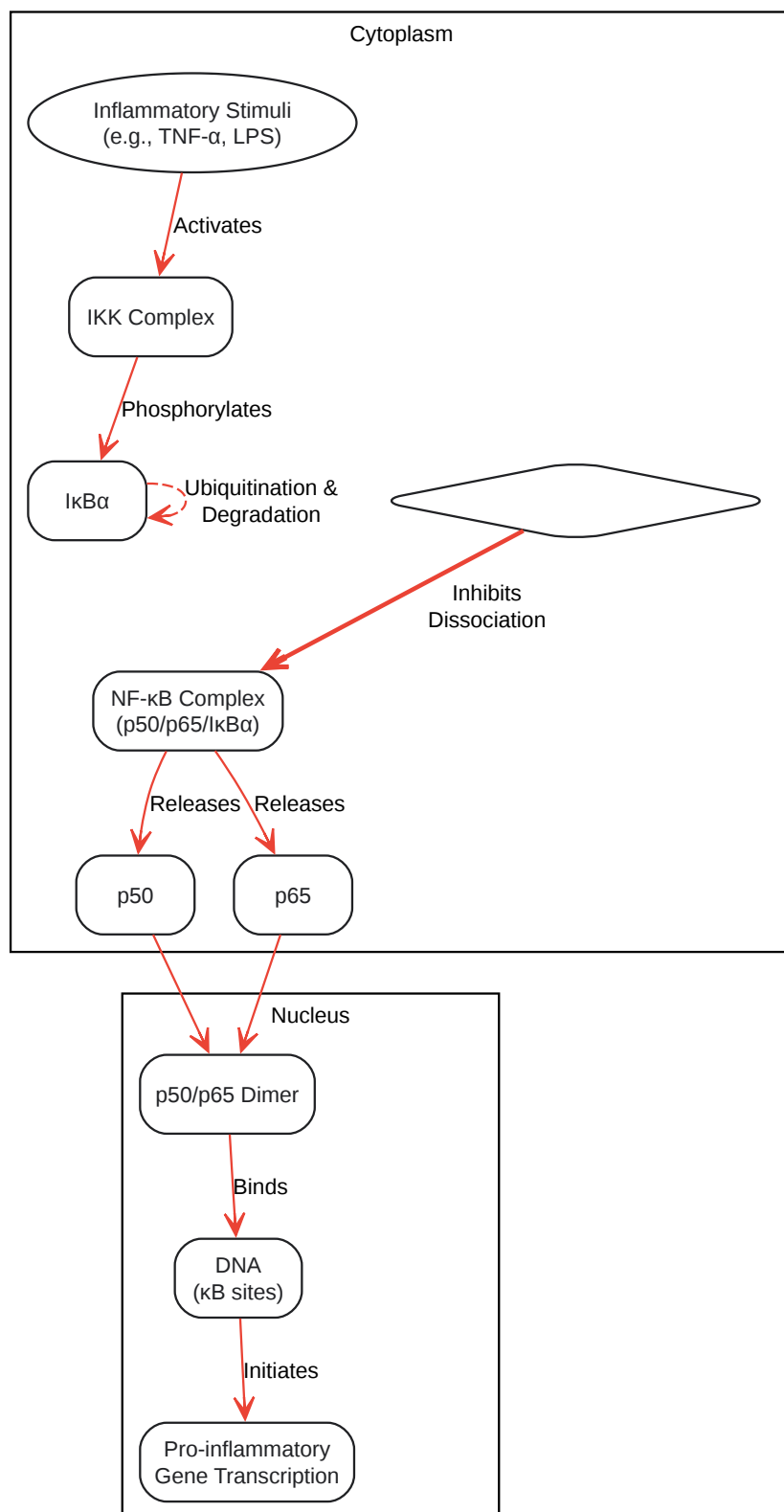
Biological Activities and Mechanisms of Action

1-Caffeoylquinic acid exhibits a range of biological activities, with notable effects on inflammatory and immune-regulatory pathways.

Inhibition of the NF- κ B Signaling Pathway

1-CQA is a potent inhibitor of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.^[4] It has been shown to have a high binding affinity for the Rel homology domain of the p105 precursor protein of NF- κ B, with a K_i of 0.007 μ M.^{[6][12][13]} The inhibitory mechanism of related phenolic compounds like caffeic acid involves preventing the translocation of the p65 subunit of NF- κ B to the nucleus.^[14] This inhibition of NF- κ B activation likely contributes to the anti-inflammatory properties of 1-CQA.

NF- κ B Signaling Pathway and Inhibition by 1-CQA:



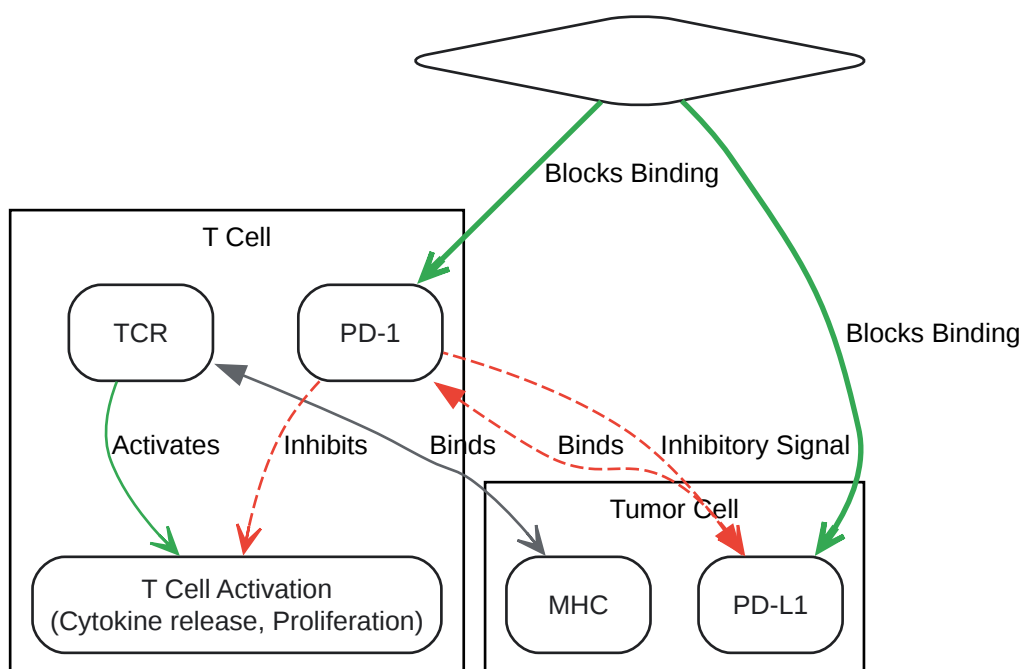
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Caption: Inhibition of the NF-κB signaling pathway by **1-Caffeoylquinic Acid**.

Modulation of the PD-1/PD-L1 Immune Checkpoint Pathway

1-CQA has been identified as an inhibitor of the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction.[6][12][13] By blocking this interaction, 1-CQA has the potential to restore the activity of T cells and enhance anti-tumor immune responses.[6][12][13]

PD-1/PD-L1 Pathway and Modulation by 1-CQA:



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Caption: 1-CQA as an inhibitor of the PD-1/PD-L1 immune checkpoint interaction.

Experimental Protocols

NF- κ B Luciferase Reporter Assay[1][2][15][16][17]

This assay is used to quantify the activation of the NF- κ B pathway in response to stimuli and the inhibitory effect of compounds like 1-CQA.

- Cell Culture and Seeding:

- Culture cells stably or transiently transfected with an NF- κ B promoter-driven luciferase reporter construct (e.g., HeLa or THP-1 cells).
- Seed the cells into a 96-well white opaque microplate at a suitable density (e.g., 25,000 cells/well) and allow them to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of 1-CQA in the appropriate assay medium.
 - Add the diluted 1-CQA to the cells and incubate for a predetermined time.
- Stimulation:
 - Induce NF- κ B activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF- α) or lipopolysaccharide (LPS) to the wells.
 - Incubate for 5-6 hours at 37°C with 5% CO₂.
- Cell Lysis:
 - Remove the medium and wash the cells with Phosphate-Buffered Saline (PBS).
 - Add a cell lysis buffer to each well and incubate to ensure complete cell lysis.
- Luciferase Activity Measurement:
 - Prepare the luciferase assay reagent according to the manufacturer's instructions.
 - Add the luciferase assay reagent to each well.
 - Measure the luminescence using a luminometer. The light output is proportional to the level of NF- κ B activation.

Surface Plasmon Resonance (SPR) for PD-1/PD-L1 Binding Assay[8][18][19][20][21]

SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.

- Chip Preparation and Ligand Immobilization:
 - Activate a sensor chip (e.g., CM5 chip) with a mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
 - Immobilize recombinant human PD-1 protein onto the activated chip surface via amine coupling.
 - Block any remaining active sites with ethanolamine.
- Binding Analysis:
 - Prepare a series of dilutions of recombinant human PD-L1 protein (the analyte) in a suitable running buffer (e.g., HBS-EP+).
 - Inject the PD-L1 solutions over the sensor surface with the immobilized PD-1 and measure the binding response in resonance units (RU).
- Inhibition Assay:
 - Prepare solutions of PD-L1 pre-incubated with various concentrations of 1-CQA.
 - Inject these mixtures over the PD-1 immobilized surface.
 - A decrease in the binding signal of PD-L1 to PD-1 in the presence of 1-CQA indicates inhibition.
- Data Analysis:
 - Determine the binding kinetics (association and dissociation rates) and affinity (KD) from the sensorgrams.
 - Calculate the IC₅₀ value for 1-CQA to quantify its inhibitory potency.

Pharmacokinetics and Safety Profile

Pharmacokinetics

Studies on artichoke leaf extracts, which are rich in caffeoylquinic acids, in humans have shown that these compounds are metabolized after oral administration. The parent compounds are generally not detected in plasma or urine. Instead, metabolites such as caffeic acid, ferulic acid, isoferulic acid, and their hydrogenated and conjugated (sulfated or glucuronidated) forms are observed.[15] Peak plasma concentrations of caffeic acid and its methylated derivatives are typically reached within 1 hour, while dihydro-derivatives peak at around 6-7 hours, suggesting different metabolic pathways.[15] Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for 1-CQA are not yet well-defined and require further investigation.[16][17][18]

Safety and Toxicology

A safety pharmacology evaluation of 5-O-caffeoylquinic acid and its metabolites at concentrations up to 100 µM showed no significant adverse effects on the cardiovascular system in ex vivo assays.[19] Some minor effects on the central nervous system and gastrointestinal tract were observed at higher concentrations, but dose-dependency was not confirmed.[19] Overall, caffeoylquinic acids are suggested to be fundamentally safe for pharmaceutical applications.[19] However, a comprehensive toxicological profile specifically for 1-CQA is not yet available and warrants further study.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC coupled with a photodiode array (PDA) or mass spectrometry (MS) detector are the primary methods for the quantification of 1-CQA in various matrices.[3][6][20]

Example UHPLC-MS/MS Method for Caffeoylquinic Acid Derivatives[3]

- Column: Fused core C18 column (e.g., 50 mm × 2.1 mm, 2.7 µm).
- Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

- Flow Rate: 0.8 mL/min.
- Detection:
 - PDA at 327 nm.
 - Triple-quadrupole mass spectrometer in multiple-reaction monitoring (MRM) mode.
- Typical Retention Time for 1-CQA: Approximately 5.46 min under specific chromatographic conditions.[\[21\]](#)

Natural Occurrence

1-Caffeoylquinic acid is found in a variety of plants. The concentration can vary significantly depending on the plant species, part of the plant, and growing conditions.[\[22\]](#)[\[23\]](#)

Plant Source	Part of the Plant	Concentration of Caffeoylquinic Acids	Reference(s)
Vallis glabra	Leaves	High content of 3-, 4-, and 5-CQA	[24] [25]
Lonicera japonica	Flowers	Commercial source of chlorogenic acid	[24] [25]
Forced Chicory Roots	Roots	5-CQA: up to 5.08 mg/g dry matter	[20]
Artemisia annua	Aerial parts	High concentration of chlorogenic acids	[26]
Coffee By-products	Leaves, Pulp	Variable, with 5-CQA being predominant	[27]

Conclusion

1-Caffeoylquinic acid is a promising natural compound with well-defined physicochemical properties and significant biological activities, particularly as an inhibitor of the NF- κ B and PD-

1/PD-L1 pathways. This technical guide provides a comprehensive overview of the current knowledge on 1-CQA, including its synthesis, extraction, and analytical methodologies. The detailed experimental protocols and pathway diagrams are intended to facilitate further research and development of 1-CQA for potential therapeutic applications in inflammatory diseases and immuno-oncology. Further studies are warranted to fully elucidate its pharmacokinetic profile, long-term safety, and clinical efficacy.

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